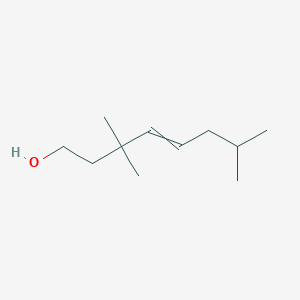
S-(2-Acetamidoethyl) 1H-pyrrole-2-carbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2-Acetamidoethyl) 1H-pyrrole-2-carbothioate: is a chemical compound with the molecular formula C₉H₁₂N₂O₂S . It is known for its unique structure, which includes a pyrrole ring and a thioester functional group.
Métodos De Preparación
The synthesis of S-(2-Acetamidoethyl) 1H-pyrrole-2-carbothioate typically involves the reaction of 1H-pyrrole-2-carbothioic acid with 2-acetamidoethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the thioester bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
S-(2-Acetamidoethyl) 1H-pyrrole-2-carbothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thioester group into a thiol or an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioester group is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions
Aplicaciones Científicas De Investigación
S-(2-Acetamidoethyl) 1H-pyrrole-2-carbothioate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds
Mecanismo De Acción
The mechanism of action of S-(2-Acetamidoethyl) 1H-pyrrole-2-carbothioate involves its interaction with specific molecular targets. The thioester group can undergo hydrolysis to release active species that interact with biological molecules. The pyrrole ring may also play a role in binding to target proteins or enzymes, modulating their activity and leading to the observed biological effects .
Comparación Con Compuestos Similares
S-(2-Acetamidoethyl) 1H-pyrrole-2-carbothioate can be compared with similar compounds such as:
S-(2-Acetamidoethyl) cyclohexanecarbothioate: This compound has a cyclohexane ring instead of a pyrrole ring, which may result in different chemical and biological properties.
1H-Pyrrole-2-carbothioic acid, S- [2- (acetylamino)ethyl] ester: This is another name for the same compound, highlighting its structural features .
Propiedades
Número CAS |
272114-09-7 |
|---|---|
Fórmula molecular |
C9H12N2O2S |
Peso molecular |
212.27 g/mol |
Nombre IUPAC |
S-(2-acetamidoethyl) 1H-pyrrole-2-carbothioate |
InChI |
InChI=1S/C9H12N2O2S/c1-7(12)10-5-6-14-9(13)8-3-2-4-11-8/h2-4,11H,5-6H2,1H3,(H,10,12) |
Clave InChI |
UCCNNWKLWIZRLL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCSC(=O)C1=CC=CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


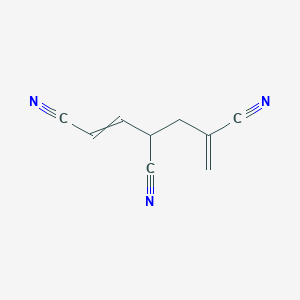
![N~2~,N~4~,N~6~-Tris[3,4-bis(hexadecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B14258666.png)
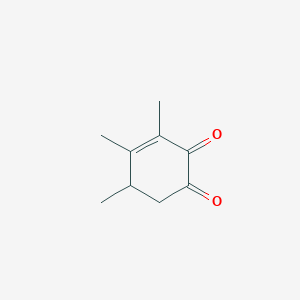
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl pentacosa-10,12-diynoate](/img/structure/B14258675.png)
![5-[Difluoro(4-pentylcyclohexyl)methoxy]-1,2,3-trifluorobenzene](/img/structure/B14258682.png)
![N-{4-[(Pentan-3-yl)amino]phenyl}acetamide](/img/structure/B14258696.png)
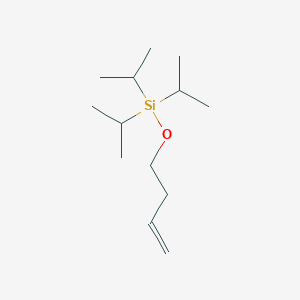
![Didodecyl 2-[(prop-2-en-1-yl)oxy]ethyl phosphate](/img/structure/B14258709.png)
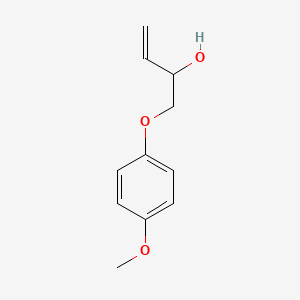
![6-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-benzimidazole](/img/structure/B14258727.png)
![3,4,5-Tris[(methoxycarbonyl)oxy]benzoic acid](/img/structure/B14258751.png)
![Benzenamine, 2-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14258752.png)

